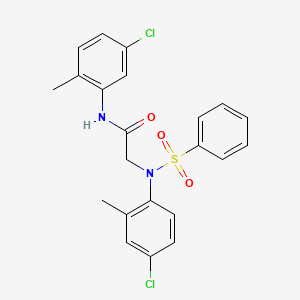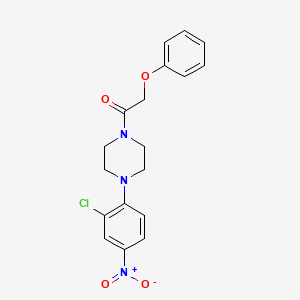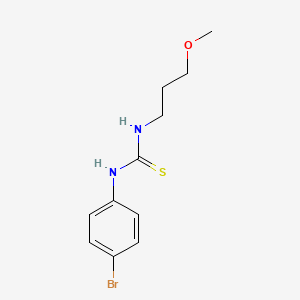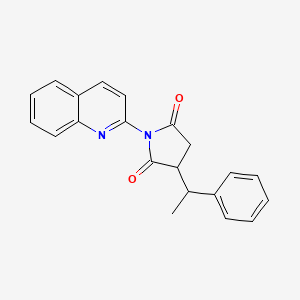
1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMFP-DPA and is a member of the piperidine family of compounds. DMFP-DPA has shown promising results in various research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
The mechanism of action of DMFP-DPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. DMFP-DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMFP-DPA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMFP-DPA has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMFP-DPA inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that DMFP-DPA reduces the growth of tumors in mice and reduces inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFP-DPA has several advantages for lab experiments. It is easy to synthesize, and it has a high purity. DMFP-DPA has also been shown to have low toxicity in vitro and in vivo. However, DMFP-DPA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. DMFP-DPA also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on DMFP-DPA. One direction is to investigate its potential as an anti-cancer drug. DMFP-DPA has shown promising results in vitro and in vivo, and further research is needed to determine its effectiveness in humans. Another direction is to investigate its potential as an anti-inflammatory agent. DMFP-DPA has shown potential in animal models of arthritis, and further research is needed to determine its effectiveness in humans. Other future directions include investigating its potential as a treatment for other diseases and investigating its mechanism of action in more detail.
Conclusion:
DMFP-DPA is a novel compound that has shown promising results in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DMFP-DPA has the potential to be a valuable tool in drug discovery and the treatment of various diseases.
Métodos De Síntesis
DMFP-DPA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethyl-2-furoic acid with 3,4-dimethylphenylhydrazine to form 1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl) hydrazine. This intermediate product is then reacted with piperidine to form DMFP-DPA. The synthesis method has been optimized to produce high yields of DMFP-DPA with high purity.
Aplicaciones Científicas De Investigación
DMFP-DPA has shown potential applications in various scientific research fields. One of the most promising applications is in the field of drug discovery. DMFP-DPA has shown significant activity against cancer cells in vitro, and it is being investigated as a potential anti-cancer drug. DMFP-DPA has also shown potential as an anti-inflammatory agent, and it is being investigated for its use in treating inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-7-8-17(11-14(13)2)21-18-6-5-9-22(12-18)20(23)19-15(3)10-16(4)24-19/h7-8,10-11,18,21H,5-6,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOKUTKRMHAFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(C=C(O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)

![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)

![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)


![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)